Ajmalicine

Description

Properties

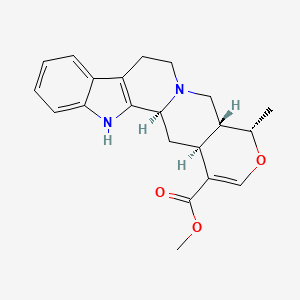

IUPAC Name |

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-XJTZBENFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904151 | |

| Record name | Raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-04-5 | |

| Record name | Ajmalicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raubasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raubasine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ajmalicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAUBASINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ajmalicine Biosynthesis Pathway in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ajmalicine biosynthesis pathway in the medicinal plant Catharanthus roseus. This compound, a prominent terpenoid indole alkaloid (TIA), is of significant pharmaceutical interest due to its antihypertensive properties. Understanding its intricate biosynthetic route is paramount for developing metabolic engineering strategies to enhance its production. This document details the core enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving the convergence of two major metabolic routes: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin. The subsequent condensation of these precursors and a series of enzymatic modifications lead to the formation of this compound.[1]

The key enzymatic steps in the this compound biosynthesis pathway are:

-

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine, the initial building block from the indole pathway.

-

Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase, G10H, hydroxylates geraniol, a product of the MEP pathway, to form 10-hydroxygeraniol. This is a critical step in the formation of the iridoid moiety.

-

Secologanin Synthase (SLS): This enzyme is responsible for the oxidative cleavage of loganin to form secologanin, the terpenoid precursor that condenses with tryptamine.[2]

-

Strictosidine Synthase (STR): STR catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine, the central intermediate for all monoterpenoid indole alkaloids.[3][4]

-

Strictosidine β-glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, leading to the formation of an unstable aglycone. This aglycone then serves as a substrate for subsequent reactions.

-

Downstream Enzymes: A series of enzymes, including reductases and synthases, further modify the strictosidine aglycone through a series of intermediates to ultimately yield this compound.

The pathway is highly regulated and compartmentalized within the plant cell, involving various organelles and cell types.[1]

Data Presentation: Quantitative Insights

The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and the source of the enzyme (e.g., native plant tissue vs. recombinant expression system).

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 75 | 2710 nmol/min/mg | Not Reported | [5] |

| Strictosidine Synthase (STR) | Tryptamine | 9 | 300-400 nkat/mg | Not Reported | [6] |

| Strictosidine Synthase (STR) | Secologanin | 2300 | Not Reported | Not Reported | [7] |

| Geraniol 10-hydroxylase (G10H) | Geraniol | Not Reported | Not Reported | kcat/Km reported to be ~10x higher than for naringenin | [8][9] |

| Strictosidine β-glucosidase (SGD) | Strictosidine | Not Reported | Not Reported | Not Reported | |

| Secologanin Synthase (SLS) | Loganin | Not Reported | Not Reported | Not Reported |

Table 2: Metabolite Concentrations in Catharanthus roseus

| Metabolite | Tissue/Cell Type | Concentration (mg/g DW) | Experimental Condition | Source |

| This compound | Hairy Roots (LP10 line) | 3.8 | 35-day culture cycle | [10] |

| Catharanthine | Hairy Roots (LP10 line) | 4.3 | 35-day culture cycle | [10] |

| This compound | Cambial Meristematic Cells (CMCs) | 1.78 | 12-day old cells | [11] |

| Total Alkaloids | Cambial Meristematic Cells (CMCs) | 43.72 | 12-day old cells | [11] |

| Total Alkaloids | Dedifferentiated Cells (DDCs) | 2.59 | 12-day old cells | [11] |

| This compound | Roots (50 days old) | ~0.5% of DW | Not specified | [12] |

| Serpentine | Roots (50 days old) | ~1.2% of DW | Not specified | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is based on the fluorometric detection of tryptamine produced from the decarboxylation of L-tryptophan.[13]

Materials:

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM EDTA, 14 mM 2-mercaptoethanol.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5).

-

Substrate: 10 mM L-tryptophan in assay buffer.

-

Cofactor: 1 mM Pyridoxal 5'-phosphate (PLP).

-

Stop Solution: Saturated sodium carbonate.

-

Extraction Solvent: Toluene.

-

Enzyme Extract: Crude or purified TDC.

Procedure:

-

Enzyme Extraction: Homogenize plant material in ice-cold extraction buffer. Centrifuge at 15,000 x g for 15 minutes at 4°C. Use the supernatant as the crude enzyme extract.

-

Reaction Mixture: In a microcentrifuge tube, combine 100 µL of enzyme extract, 50 µL of 1 mM PLP, and 300 µL of assay buffer.

-

Initiation: Start the reaction by adding 50 µL of 10 mM L-tryptophan.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding 200 µL of saturated sodium carbonate.

-

Extraction: Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Fluorometric Detection: Transfer the upper toluene phase to a clean tube and measure the fluorescence using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 360 nm.

-

Quantification: Generate a standard curve using known concentrations of tryptamine to quantify the amount of product formed.

Strictosidine Synthase (STR) Enzyme Assay (HPLC-based)

This protocol describes the quantification of strictosidine synthase activity by measuring the formation of strictosidine using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).

-

Substrates: 5 mM Tryptamine and 5 mM Secologanin in assay buffer.

-

Stop Solution: 1 M HCl.

-

Enzyme Extract: Crude or purified STR.

-

HPLC System: With a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, combine 50 µL of enzyme extract with 50 µL of assay buffer.

-

Initiation: Start the reaction by adding 50 µL of the tryptamine and secologanin substrate mixture.

-

Incubation: Incubate at 30°C for a specified time (e.g., 20 minutes).

-

Termination: Stop the reaction by adding 50 µL of 1 M HCl.

-

Sample Preparation: Centrifuge the mixture at 15,000 x g for 10 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample onto the HPLC system. Monitor the eluent at 225 nm. The retention time of strictosidine should be determined using an authentic standard.

-

Quantification: Calculate the amount of strictosidine produced by comparing the peak area to a standard curve generated with known concentrations of strictosidine.

This compound and Serpentine Quantification by HPLC

This protocol outlines a method for the simultaneous quantification of this compound and serpentine in Catharanthus roseus extracts.[12]

Materials:

-

Extraction Solvent: Methanol.

-

HPLC System: With a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A mixture of acetonitrile and 0.01 M ammonium acetate buffer (pH 8.5) with 0.1% triethylamine.

-

Standards: this compound and serpentine of known purity.

Procedure:

-

Extraction: Homogenize dried and powdered plant material in methanol. Sonicate the mixture and then centrifuge to obtain a clear supernatant.

-

Sample Preparation: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.

-

HPLC Analysis:

-

Column: C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A suitable gradient of acetonitrile and ammonium acetate buffer. A typical starting condition could be 20% acetonitrile, increasing to 80% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

-

Identification and Quantification: Identify this compound and serpentine peaks by comparing their retention times with those of the authentic standards. Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

Mandatory Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway in Catharanthus roseus.

Experimental Workflow for Enzyme Activity Assay

Caption: A generalized workflow for determining enzyme activity in vitro.

Logical Relationship of Precursor Supply

Caption: The convergence of precursor pathways for this compound biosynthesis.

References

- 1. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strictosidine synthase from Catharanthus roseus: purification and characterization of multiple forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for vindolinine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening and kinetic studies of catharanthine and this compound accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Effects of Ajmalicine in Cardiovascular Research: A Technical Guide

Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid predominantly isolated from the roots of Catharanthus roseus (L.) G. Don and Rauvolfia serpentina (L.) Benth. ex Kurz.[1] It has a history of application in the management of circulatory diseases, particularly in improving cerebral blood flow and, in combination with other Rauwolfia alkaloids, for lowering high blood pressure.[2] This technical guide provides an in-depth exploration of the pharmacological effects of this compound on the cardiovascular system, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound's cardiovascular effects are primarily attributed to its interaction with adrenergic receptors and calcium channels. These interactions disrupt the normal signaling cascades that regulate vascular tone and cardiac function, leading to a reduction in blood pressure.

Alpha-1 Adrenergic Receptor Antagonism

The most well-documented mechanism of this compound is its potent, preferential blockade of α1-adrenergic receptors.[3] Alpha-1 adrenoceptors, located on vascular smooth muscle, are activated by norepinephrine released from sympathetic nerves.[4] This activation triggers a Gq-protein coupled signaling cascade, leading to vasoconstriction and an increase in blood pressure.[4] By acting as an antagonist, this compound inhibits this pathway, resulting in vasodilation and a subsequent lowering of blood pressure.[5][6]

Caption: this compound's antagonism of the α1-adrenergic receptor.

Calcium Channel Modulation

Evidence suggests that this compound may also influence cardiovascular function by modulating calcium channels. Specifically, it is thought to block L-type and T-type calcium channels.[7] L-type calcium channels are critical for the excitation-contraction coupling in cardiac and smooth muscle cells.[8] By blocking the influx of extracellular calcium, this compound can further contribute to vasodilation and may exert negative chronotropic (heart rate lowering) and inotropic (contractility reducing) effects.[9]

Caption: Postulated mechanism of this compound as a calcium channel blocker.

Pharmacological Effects on the Cardiovascular System

Antihypertensive Effects

This compound is recognized as an antihypertensive agent.[1][3] Its primary mechanism for lowering blood pressure is through the induction of vasodilation via α1-adrenoceptor blockade, which decreases total peripheral resistance.[5] Studies in anesthetized rabbits and monkeys have demonstrated that intravenously administered ajmaloon (a preparation containing this compound) produces a dose-dependent hypotensive response.[10]

Effects on Heart Rate and Rhythm

The effect of this compound on heart rate (chronotropy) appears to be complex and dependent on autonomic tone.[11] While its calcium channel blocking activity suggests a potential for bradycardia (slowing of the heart rate), significant effects on heart rate are not always observed.[10] In high doses (200 mg/kg or more), ajmaloon induced a bradycardic response in rabbits.[10] It is important to distinguish this compound from the related alkaloid ajmaline, which is a potent Class Ia antiarrhythmic agent that primarily acts by blocking sodium channels and depressing intraventricular conduction.[11][12] this compound itself is not primarily classified as an antiarrhythmic.

Effects on Myocardial Contractility

The potential for this compound to affect myocardial contractility (inotropy) stems from its calcium channel blocking properties. By reducing calcium influx into cardiac myocytes, a negative inotropic effect could be anticipated.[9] However, direct and extensive studies quantifying this specific effect for this compound are limited in the provided literature. For comparison, the related compound ajmaline showed no negative inotropic effects in isolated papillary muscle until high concentrations were reached (1 x 10⁻⁴).[11]

Quantitative Data Summary

The available literature provides some quantitative data, although it is not exhaustive. The table below summarizes key values related to this compound and the comparable compound ajmaline.

| Parameter | Compound | Value | Species/Model | Effect | Source |

| IC₅₀ | This compound | 72.3 μM | Not Specified | Inhibition of Nicotine Receptor | [3] |

| Dosage | Ajmaloon | 100 mg/kg (IV) | Rabbit, Monkey | Hypotension, Baroreflex alteration | [10] |

| Dosage | Ajmaloon | ≥200 mg/kg (IV) | Rabbit | Bradycardia | [10] |

| Dosage | Ajmaline | ≤2 mg/kg | Dog | No significant hemodynamic changes | [11] |

| Concentration | Ajmaline | 1 x 10⁻⁴ | Cat (Isolated Papillary Muscle) | Negative Inotropic Effect | [11] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Based on the literature, a general protocol for evaluating the cardiovascular effects of this compound in an animal model can be outlined.

In Vivo Hemodynamic Assessment in a Canine Model

This protocol is a composite based on methodologies described for related compounds.[11]

-

Animal Preparation:

-

Select healthy adult mongrel dogs of either sex.

-

Anesthetize the animal using an appropriate agent (e.g., sodium pentobarbital).

-

Maintain ventilation via a respirator after intubation.

-

Isolate and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

-

Instrumentation and Measurement:

-

Insert a catheter-tip manometer into the left ventricle via the carotid artery to measure left ventricular pressure and calculate its first derivative (dP/dt) as an index of contractility.

-

Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.

-

Record a standard limb-lead electrocardiogram (ECG) to monitor heart rate and detect any arrhythmias.

-

Continuously monitor arterial blood pressure via the femoral artery cannula.

-

-

Experimental Procedure:

-

Allow the animal to stabilize for a period of 30-60 minutes after instrumentation to obtain baseline hemodynamic readings.

-

Administer this compound intravenously. This can be done as a bolus injection or a continuous infusion at varying doses.

-

Record all hemodynamic and electrocardiographic parameters continuously before, during, and after drug administration for a specified period.

-

Analyze the data to determine dose-dependent effects on heart rate, blood pressure, cardiac output, and myocardial contractility.

-

Caption: Generalized workflow for in vivo cardiovascular studies.

Conclusion

This compound exerts significant pharmacological effects on the cardiovascular system, primarily driven by its function as an α1-adrenergic receptor antagonist and a putative calcium channel blocker. These mechanisms collectively contribute to its antihypertensive properties by promoting vasodilation. While its effects on heart rate and myocardial contractility are plausible based on its mechanism of action, they appear to be less pronounced than its vascular effects. The distinction between this compound and the structurally similar antiarrhythmic agent ajmaline is critical for researchers. Future investigations should focus on elucidating the specific binding affinities of this compound for various receptor subtypes and ion channels, conducting more extensive dose-response studies to quantify its effects on cardiac contractility and electrophysiology, and exploring its therapeutic potential in modern clinical contexts.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 8. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 9. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effect of Ajmaloon on the baroreceptor-heart rate reflex in anaesthetized rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

The Botanical Treasury of Rauvolfia serpentina: A Technical Guide to the Isolation of Ajmalicine

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation of ajmalicine, a monoterpenoid indole alkaloid with significant therapeutic applications. Primarily intended for researchers, scientists, and professionals in drug development, this document details the methodologies for extracting and purifying this compound from its principal botanical source, Rauvolfia serpentina, and presents a comprehensive look at its mechanism of action.

Natural Sources of this compound

This compound, also known as raubasine, is predominantly found in plants belonging to the Apocynaceae family. The most notable and commercially utilized source is the roots of Rauvolfia serpentina (Indian snakeroot).[1][2] However, this alkaloid is also present in other species, offering alternative avenues for its sourcing.

Other significant plant sources include Catharanthus roseus (Madagascar periwinkle), where it is found in the roots, and to a lesser extent, in the leaves.[1][3] Various other species have been reported to contain this compound, such as Rauvolfia yunnanensis, Sarcococca saligna, Mitragyna speciosa, and Corynanthe johimbe.[4][5][6]

The concentration of this compound can vary significantly depending on the plant species, geographical location, and even the specific part of the plant. For instance, in Rauvolfia serpentina, the roots are the primary repository of this valuable alkaloid.

Quantitative Analysis of this compound in Rauvolfia serpentina

The yield of this compound from Rauvolfia serpentina is a critical factor for its commercial viability. Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are employed for the precise quantification of this compound in plant materials. The data presented below summarizes findings from different studies, highlighting the variability in this compound content.

| Plant Material | Geographic Origin/Condition | This compound Content (% of dry weight) | Analytical Method | Reference |

| Roots of R. serpentina | Dehradun, India | 0.17% | HPTLC | [7] |

| Roots of R. tetraphylla | Dehradun, India | 0.16% | HPTLC | [7] |

| Roots of R. serpentina | In vitro regenerated plants with CdCl2 elicitation | 0.131 mg/g (0.0131%) | HPTLC |

Experimental Protocols for the Isolation of this compound

The isolation of this compound from Rauvolfia serpentina roots is a multi-step process involving extraction, fractionation, and purification. The following protocols are detailed methodologies based on established scientific literature.

Extraction of Total Alkaloids

Objective: To extract the crude alkaloid mixture from the dried roots of Rauvolfia serpentina.

Materials and Reagents:

-

Dried and powdered roots of Rauvolfia serpentina

-

Methanol (HPLC grade)

-

Reflux apparatus

-

Filtration system (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of finely powdered, air-dried roots of Rauvolfia serpentina.

-

Place the powdered root material into a round-bottom flask.

-

Add 500 mL of methanol to the flask.

-

Set up the reflux apparatus and heat the mixture at 60-70°C for 4 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction of the alkaloids.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid mass is obtained.

Acid-Base Fractionation for Alkaloid Enrichment

Objective: To separate the alkaloidal fraction from other non-alkaloidal compounds.

Materials and Reagents:

-

Crude methanolic extract

-

5% Hydrochloric acid (HCl)

-

Chloroform

-

Ammonia solution (25%)

-

Separatory funnel

-

pH meter or pH indicator strips

Procedure:

-

Dissolve the crude methanolic extract in 200 mL of 5% HCl.

-

Transfer the acidic solution to a separatory funnel.

-

Wash the acidic solution with 100 mL of chloroform three times to remove acidic and neutral impurities. Discard the chloroform layers.

-

Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of ammonia solution.

-

Extract the now basic aqueous solution with 100 mL of chloroform three times. The alkaloids will partition into the chloroform layer.

-

Combine the chloroform extracts.

-

Wash the combined chloroform extract with distilled water to remove any remaining impurities.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Filter and concentrate the chloroform extract to dryness using a rotary evaporator to obtain the total alkaloid fraction.

Chromatographic Purification of this compound

Objective: To isolate pure this compound from the total alkaloid fraction using column chromatography followed by preparative HPLC.

Materials and Reagents:

-

Total alkaloid fraction

-

Silica gel (60-120 mesh) for column chromatography

-

Solvent system for column chromatography (e.g., a gradient of chloroform and methanol)

-

Preparative HPLC system with a C18 column

-

Mobile phase for preparative HPLC (e.g., Acetonitrile and 0.1% formic acid in water)

-

Standard this compound for comparison

Procedure:

Part 1: Column Chromatography

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the total alkaloid fraction in a minimal amount of chloroform.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Toluene:Ethyl acetate:Formic acid, 7:2:1 v/v/v).

-

Combine the fractions that show a prominent spot corresponding to the Rf value of standard this compound.

-

Evaporate the solvent from the combined fractions to obtain an this compound-enriched fraction.

Part 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Dissolve the this compound-enriched fraction in the mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the mobile phase (e.g., a suitable gradient of acetonitrile and water with 0.1% formic acid).

-

Inject the dissolved sample into the preparative HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the peak corresponding to the retention time of standard this compound.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

-

Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Mechanism of Action

This compound primarily exerts its pharmacological effects as a selective antagonist of the α1-adrenergic receptors.[3] This antagonism is the basis for its use as an antihypertensive and vasodilator agent.

The signaling cascade initiated by the α1-adrenergic receptor is a G-protein coupled receptor (GPCR) pathway. The binding of an agonist (like norepinephrine) to the α1-receptor activates the Gq alpha subunit of the associated heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC).

PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including the contraction of smooth muscle cells in blood vessels, resulting in vasoconstriction.

By acting as an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine to the α1-adrenergic receptor, thereby inhibiting this signaling cascade and leading to vasodilation and a subsequent reduction in blood pressure.

Caption: Signaling pathway of the α1-adrenergic receptor and the antagonistic action of this compound.

Caption: Experimental workflow for the isolation of this compound from Rauvolfia serpentina.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of several newer cardiotonic drugs on cardiac cyclic AMP metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action [mdpi.com]

- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Ajmalicine: A Potential Neuroprotective Agent in Neurological Disorders - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Current therapeutic strategies are often limited to symptomatic relief and fail to address the underlying neurodegenerative processes. This has spurred the search for novel neuroprotective agents capable of mitigating neuronal damage and promoting survival. Ajmalicine, a terpenoid indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, has emerged as a promising candidate due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into this compound's neuroprotective potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Pharmacological Profile of this compound

This compound is known for its antihypertensive properties and its ability to increase cerebral blood flow, which may contribute to its neuroprotective effects by improving oxygen bioavailability to the brain.[1] Its therapeutic potential in neurological disorders is attributed to its multi-target approach, addressing several key pathological cascades involved in neurodegeneration.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in several in vitro studies, primarily in models related to Alzheimer's disease. The following tables summarize the key findings.

Table 1: Inhibition of Key Enzymes in Alzheimer's Disease Pathogenesis by this compound

| Enzyme | This compound Activity | Reference |

| Acetylcholinesterase (AChE) | Less potent than Reserpine | [2] |

| Butyrylcholinesterase (BuChE) | Less potent than Reserpine | [2] |

| Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) | 69% inhibition at 50 µM | [2] |

| Monoamine Oxidase-B (MAO-B) | Significant concentration-dependent inhibition; comparable to Reserpine at 10 µM | [2] |

Table 2: Anti-Amyloidogenic and Cytoprotective Effects of this compound

| Assay | This compound Efficacy | Reference |

| Aβ42 Aggregation Inhibition | 56% inhibition | [2] |

| Neuroprotection against Aβ42-induced toxicity in PC12 cells | 92% protection | [2] |

| Neuroprotection against H2O2-induced oxidative stress in PC12 cells | 93% protection | [2] |

Mechanisms of Neuroprotection

This compound's neuroprotective properties appear to be mediated through a combination of mechanisms, including anti-inflammatory, antioxidant, and anti-amyloidogenic activities.

Anti-inflammatory and Antioxidant Pathways

While direct studies on this compound's modulation of specific anti-inflammatory and antioxidant signaling pathways are limited, its significant protection against oxidative stress induced by H2O2 suggests a potent antioxidant capacity.[2] It is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in the cellular stress response, such as the Nrf2 pathway, and by attenuating neuroinflammation mediated by microglia and astrocytes. Further research is required to elucidate the precise molecular targets of this compound within these pathways.

Hypothesized signaling pathways modulated by this compound.

Enzyme Inhibition

This compound has been shown to inhibit several key enzymes implicated in the pathogenesis of Alzheimer's disease.[2] By inhibiting BACE-1, it can reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques. Its inhibition of MAO-B is significant as this enzyme is involved in the breakdown of dopamine and the generation of oxidative stress. While its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is less potent compared to other compounds like reserpine, it still contributes to its overall neuroprotective profile by potentially increasing acetylcholine levels in the synaptic cleft.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

In Vitro Neuroprotection Assay against H2O2-induced Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage.

-

Cell Culture: PC12 cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and cultured in a suitable medium.[2]

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for 18 hours.[2]

-

Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is added to the wells to induce cytotoxicity.

-

MTT Assay: After a designated incubation period, MTT solution (5 mg/mL) is added to each well and incubated to allow the formation of formazan crystals by viable cells.[2]

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

-

Data Analysis: The neuroprotective effect of this compound is quantified by comparing the viability of treated cells to that of untreated controls.

Workflow for assessing neuroprotection against oxidative stress.

BACE-1 Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of BACE-1.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing BACE-1 enzyme, a fluorogenic substrate, and varying concentrations of this compound in an appropriate assay buffer.

-

Incubation: The mixture is incubated at a controlled temperature to allow the enzymatic reaction to proceed.

-

Fluorescence Measurement: The fluorescence intensity is measured at specific excitation and emission wavelengths. Cleavage of the substrate by BACE-1 results in an increase in fluorescence.

-

Data Analysis: The percentage of BACE-1 inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control without the inhibitor. The IC50 value is then determined.

MAO-B Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of the MAO-B enzyme.

-

Enzyme and Substrate Preparation: A solution of MAO-B enzyme and its substrate (e.g., benzylamine) are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of this compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection of Product Formation: The formation of the product (e.g., benzaldehyde) is monitored spectrophotometrically at a specific wavelength.[3]

-

Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the control to determine the percentage of inhibition and the IC50 value.

Aβ42 Aggregation Inhibition Assay

This assay evaluates the effect of this compound on the aggregation of Aβ42 peptides.

-

Peptide Preparation: A solution of synthetic Aβ42 peptide is prepared in an appropriate buffer.

-

Incubation with Inhibitor: The Aβ42 solution is incubated with various concentrations of this compound at 37°C with shaking.

-

Thioflavin T (ThT) Fluorescence Assay: At different time points, aliquots of the mixture are taken, and Thioflavin T dye is added. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Fluorescence Measurement: The fluorescence intensity is measured to quantify the extent of Aβ42 aggregation.

-

Data Analysis: The percentage of aggregation inhibition is calculated by comparing the fluorescence of samples with this compound to that of the control.

Future Directions and Conclusion

The existing evidence strongly suggests that this compound possesses significant neuroprotective potential, particularly in the context of Alzheimer's disease. Its multi-target mechanism of action, encompassing enzyme inhibition, anti-amyloidogenic effects, and potent antioxidant activity, makes it an attractive candidate for further investigation.

However, the current research is predominantly focused on Alzheimer's disease models. To fully realize the therapeutic potential of this compound for a broader range of neurological disorders, future studies should focus on:

-

Investigating its efficacy in other neurodegenerative models: In vivo studies using animal models of Parkinson's disease (e.g., 6-OHDA or MPTP models) and ischemic stroke are crucial to validate its neuroprotective effects in these conditions.

-

Elucidating specific signaling pathways: Detailed molecular studies are needed to identify the precise signaling pathways modulated by this compound, such as the Nrf2, PI3K/Akt, and MAPK pathways, in neuronal and glial cells.

-

Pharmacokinetic and bioavailability studies: Understanding the blood-brain barrier permeability and metabolic fate of this compound is essential for its development as a CNS therapeutic.

-

Preclinical and clinical trials: Rigorous preclinical and eventually, clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.

References

An In-depth Technical Guide to the Structural Elucidation and Chemical Properties of Ajmalicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, a monoterpenoid indole alkaloid, has garnered significant scientific interest due to its therapeutic potential as an antihypertensive agent.[1][2][3] This technical guide provides a comprehensive overview of the structural elucidation and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or interested in this natural compound. This document details the spectroscopic and crystallographic techniques used to determine its complex structure, outlines its key chemical characteristics, and provides insight into its biosynthesis and mechanism of action. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Structural Elucidation

The definitive structure of this compound (also known as Raubasine) was determined through a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.[4][5][6][7]

Spectroscopic Analysis

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental to establishing the carbon-hydrogen framework of this compound.[4] The chemical shifts, coupling constants, and correlation signals from 2D-NMR experiments (such as COSY, HSQC, and HMBC) allow for the unambiguous assignment of all protons and carbons in the molecule.

Experimental Protocol: NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H-NMR Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C-NMR spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

2D-NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for connecting different spin systems and confirming the overall structure.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the stereochemistry through analysis of coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues to its structure.[5][6][7] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula.

Experimental Protocol: LC-MS/MS of this compound

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile).

-

Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common for alkaloids.

-

Full Scan (MS1): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Determine the accurate mass and molecular formula from the MS1 spectrum. Analyze the MS/MS fragmentation pattern to confirm the presence of key structural motifs, such as the indole ring.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry.[8]

Experimental Protocol: Single-Crystal X-ray Crystallography of this compound

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

-

-

Data Analysis: Analyze the final crystal structure to determine the precise three-dimensional arrangement of atoms, including the relative and absolute stereochemistry.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₂O₃[2][9][10] |

| Molecular Weight | 352.43 g/mol [2][10][11] |

| Appearance | White to off-white crystalline powder[12] |

| Melting Point | ~258 °C (decomposes)[13] |

| Optical Activity | [α]/D -65±3°, c = 1 in chloroform[13] |

| Solubility | Soluble in chloroform and methanol; sparingly soluble in methanol; insoluble in water.[14][15] |

| Stability | Solutions are reported to be unstable.[11] |

| CAS Number | 483-04-5[11][14] |

| Synonyms | Raubasine, δ-Yohimbine, Circolene, Tetrahydroserpentine[2][11][14] |

Spectroscopic Data

| Spectroscopic Data | Value |

| UV λmax | 227 nm[15] |

| ¹H-NMR | The ¹H-NMR spectrum of this compound shows characteristic signals for the indole ring protons, the methoxy group, and the protons of the complex pentacyclic structure.[4] |

| ¹³C-NMR | The ¹³C-NMR spectrum displays 21 distinct carbon signals corresponding to the molecular formula.[4] |

| MS/MS (Precursor [M+H]⁺) | Major fragment ions observed at m/z 144.0807 and 143.073.[2] |

Crystallographic Data (for this compound Hydrate)

| Parameter | Value |

| Crystal System | Orthorhombic[8] |

| Space Group | P2₁2₁2₁ |

| Cell Dimensions | a = 12.88 Å, b = 17.04 Å, c = 8.38 Å[8] |

| Formula Weight | 370.4 (monohydrate)[8] |

| Density (calculated) | 1.273 g/cm³[8] |

Visualization of Key Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound involves two main pathways: the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces the terpenoid precursor secologanin, and the shikimate pathway, which produces the indole precursor tryptamine from tryptophan.[3] These two precursors are condensed by strictosidine synthase to form strictosidine, a key intermediate for all monoterpenoid indole alkaloids.[16][17] Subsequent enzymatic steps lead to the formation of this compound.[3]

Mechanism of Action: α1-Adrenergic Receptor Antagonism

This compound exerts its antihypertensive effects primarily by acting as a selective antagonist of α1-adrenergic receptors.[3][11][15][18] This antagonism prevents the binding of norepinephrine to these receptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.

Experimental Workflow for Structural Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical workflow, starting from isolation and purification to the application of various analytical techniques.

References

- 1. Metabolic Regulation Analysis of this compound Biosynthesis Pathway in Catharanthus roseus (L.) G. Don Suspension Culture Using Nanosensor [mdpi.com]

- 2. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 1H-NMR metabonomics study of the therapeutic mechanism of total alkaloids and this compound from Rauvolfia verticillata in spontaneously hypertensive rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mitwellness.com [mitwellness.com]

- 10. This compound, 97% | C21H24N2O3 | CID 20056669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. CAS 483-04-5: this compound | CymitQuimica [cymitquimica.com]

- 13. This compound = 98.0 HPLC 483-04-5 [sigmaaldrich.com]

- 14. This compound | CAS:483-04-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. caymanchem.com [caymanchem.com]

- 16. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 17. Engineering the MEP pathway enhanced this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Ajmalicine as a Cytochrome P450 2D6 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, a monoterpenoid indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, has demonstrated potent inhibitory activity against Cytochrome P450 2D6 (CYP2D6).[1][2][3] This enzyme is crucial in the metabolism of approximately 25% of clinically used drugs.[4][5] Inhibition of CYP2D6 by this compound can therefore lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications. This technical guide provides an in-depth analysis of this compound's role as a CYP2D6 inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of the inhibitory mechanism and experimental workflows.

Quantitative Analysis of CYP2D6 Inhibition by this compound

This compound has been identified as a highly potent inhibitor of CYP2D6. The following table summarizes the key quantitative parameters defining its inhibitory activity.

| Parameter | Value | Units | Source |

| IC50 | 0.0023 | µM | [1][2][3] |

| Ki | 3.3 | nM | [6] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the CYP2D6 enzyme activity. The Ki value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Mechanism of Inhibition

Studies have indicated that this compound acts as a reversible inhibitor of CYP2D6 and is not a mechanism-based inhibitor.[1][3] This means that this compound binds to the enzyme in a non-covalent manner and its inhibitory effect can be reversed. Furthermore, its inhibitory activity is not dependent on its own metabolism by the enzyme. The inhibition is also not time-dependent.[1][3]

dot

Caption: Reversible inhibition of CYP2D6 by this compound.

Experimental Protocol for CYP2D6 Inhibition Assay

The following protocol is a representative methodology for determining the inhibitory potential of this compound on CYP2D6 activity, based on cited literature.[1][3]

3.1. Materials and Reagents

-

Enzyme Source: Human Liver Microsomes (HLMs)

-

Substrate: [O-methyl-14C]Dextromethorphan

-

Inhibitor: this compound

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate buffer (pH 7.4)

-

Quenching Solution: Acetonitrile or other suitable organic solvent

-

Scintillation Cocktail

-

Control Inhibitor: Quinidine (a known potent CYP2D6 inhibitor)

3.2. Incubation Procedure

-

Prepare a series of dilutions of this compound in the incubation buffer.

-

In a microcentrifuge tube, pre-incubate human liver microsomes (typically at a final protein concentration of 0.1-0.5 mg/mL) with the various concentrations of this compound or the positive control (quinidine) for a short period (e.g., 5-10 minutes) at 37°C in the presence of the buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the radiolabeled substrate, [O-methyl-14C]dextromethorphan (at a concentration close to its Km value for CYP2D6).

-

Incubate the mixture at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

3.3. Analysis

-

Transfer the supernatant to a scintillation vial.

-

Add a scintillation cocktail to the vial.

-

Quantify the formation of the radiolabeled metabolite (dextrorphan) using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

dot

Caption: Experimental workflow for CYP2D6 inhibition assay.

Implications for Drug Development

The potent inhibition of CYP2D6 by this compound carries significant implications for drug development and clinical practice.

-

Drug-Drug Interactions: Co-administration of this compound or this compound-containing herbal products with drugs that are primarily metabolized by CYP2D6 could lead to elevated plasma concentrations of these drugs, potentially causing adverse effects or toxicity.

-

Pharmacokinetic Variability: The inhibitory effect of this compound can contribute to inter-individual variability in drug response, particularly in individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).

-

Herbal Medicine Safety: The presence of this compound in commonly used medicinal plants like Catharanthus roseus underscores the importance of evaluating herb-drug interactions.

Conclusion

This compound is a potent, reversible inhibitor of the CYP2D6 enzyme. Its low IC50 and Ki values highlight its potential to cause clinically significant drug-drug interactions. Researchers and drug development professionals should exercise caution when this compound is a component of investigational new drugs or when patients report concomitant use of this compound-containing products with CYP2D6 substrates. Further in vivo studies are warranted to fully elucidate the clinical relevance of this interaction.

References

- 1. Cytochrome P450 2D6 (CYP2D6) inhibitory constituents of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resource.aminer.org [resource.aminer.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]

- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

exploring the traditional uses of ajmalicine-containing plants in medicine

An In-depth Technical Guide to the Traditional Uses of Ajmalicine-Containing Plants in Medicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, an indole alkaloid with significant pharmacological properties. The document details the botanical sources, historical therapeutic applications, and quantitative phytochemical data. Furthermore, it outlines relevant experimental protocols and the biochemical pathways associated with this compound's mechanism of action.

Introduction to this compound

This compound, also known as raubasine, is a monoterpenoid indole alkaloid found in several plant species, particularly within the Apocynaceae family.[1] It is recognized for its antihypertensive and vasodilatory properties, primarily acting as a selective alpha-1 adrenergic receptor antagonist.[2][3][4] This activity leads to the relaxation of smooth muscles in blood vessels, resulting in decreased blood pressure. Traditionally, plants containing this compound have been used for centuries in various indigenous medical systems to treat a range of ailments, from cardiovascular disorders to central nervous system conditions.[1][5]

Botanical Sources and Traditional Medicinal Applications

Several plants are notable for their this compound content and have a rich history of use in traditional medicine. The primary species include Rauwolfia serpentina, Catharanthus roseus, and to a lesser extent, Mitragyna speciosa.

Rauwolfia serpentina (Indian Snakeroot)

Rauwolfia serpentina, commonly known as Sarpagandha or Indian snakeroot, has been a cornerstone of Ayurvedic medicine in India for millennia.[5][6] The roots of the plant are the primary source of its medicinally active alkaloids.

Traditional Uses:

-

Hypertension: The most well-documented traditional use is for the management of high blood pressure.[6][7] The root powder or its extracts were consumed to lower blood pressure.[7]

-

Central Nervous System Disorders: It has been traditionally used as a tranquilizer and sedative to treat insanity, anxiety, insomnia, hysteria, and epilepsy.[7]

-

Other Ailments: Traditional applications also include treatment for snake and insect bites, fever, malaria, gastrointestinal issues like dysentery and abdominal pain, and as a uterine stimulant.[5]

Catharanthus roseus (Madagascar Periwinkle)

Catharanthus roseus, or the Madagascar periwinkle, is another significant medicinal plant from the Apocynaceae family.[8] While renowned for its anticancer alkaloids, vincristine and vinblastine, it also contains this compound and has been used in various traditional medicine systems.[8][9][10]

Traditional Uses:

-

Diabetes: A hot water extract of the dried leaves or the whole plant is used orally to treat diabetes mellitus.[11][12]

-

Hypertension: Decoctions of the dried leaves are traditionally consumed to manage high blood pressure.[9][11]

-

Infections and Other Conditions: It has been employed to treat urogenital infections, menorrhagia (excessive menstrual bleeding), and as a febrifuge.[11][12] In traditional Chinese medicine, it has been used for malaria.[8]

Mitragyna speciosa (Kratom)

Mitragyna speciosa, known as kratom, is a tropical tree native to Southeast Asia.[13] Its leaves contain a complex mixture of over 40 alkaloids, with mitragynine and 7-hydroxymitragynine being the most prominent.[13][14] this compound is present as a minor alkaloid.[15][16][17]

Traditional Uses:

-

Pain and Fever: The leaves have been traditionally used to manage pain and reduce fever.[14][18]

-

Stimulant and Sedative: In small doses, kratom is used for its stimulant effects to enhance stamina and combat fatigue, while larger doses are used for their sedative, opioid-like effects.[4][13]

-

Other Conditions: Traditional uses also include the treatment of cough, diarrhea, anxiety, and hypertension.[14][18][19]

Quantitative Data on this compound Content

The concentration of this compound varies significantly between plant species, different parts of the plant, and even among populations from different geographical locations. The following table summarizes available quantitative data.

| Plant Species | Plant Part | This compound Content/Concentration | Reference(s) |

| Rauwolfia serpentina | Roots | 0.17% (w/w, from Dehradun, India) | [20] |

| Catharanthus roseus | Roots | 0.5% (in 50-day old plant) | [21] |

| Callus Culture | 0.346 µg/g to 2.686 µg/g dry weight (tryptophan-treated) | [22] | |

| Cell Culture | Up to 4.75 mg/L (elicitor-induced) | [23] | |

| Mitragyna speciosa | Leaves | Traces; 1.6 x 10⁻⁴ % (in US-grown sample) | [15][16][17] |

This compound: Mechanism of Action and Signaling Pathway

This compound's primary pharmacological effect is the blockade of alpha-1 (α1) adrenergic receptors.[3][4] These receptors are located on the smooth muscle of blood vessels and are normally activated by the catecholamines epinephrine and norepinephrine.

Signaling Pathway:

-

Normal State: Norepinephrine released from sympathetic nerve terminals binds to α1-adrenergic receptors on vascular smooth muscle cells.

-

Activation: This binding activates a Gq protein, which in turn activates phospholipase C (PLC).

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Contraction: The increased intracellular Ca²⁺ concentration leads to the activation of myosin light-chain kinase (MLCK), phosphorylation of myosin, and subsequent smooth muscle contraction (vasoconstriction), resulting in increased blood pressure.

-

This compound's Role: this compound acts as an antagonist, binding to the α1-adrenergic receptors and preventing norepinephrine from binding.[3][24] This blocks the entire downstream signaling cascade, inhibiting vasoconstriction and promoting vasodilation, which leads to a decrease in blood pressure.[24]

Caption: this compound's mechanism as an α1-adrenergic receptor antagonist.

Experimental Protocols

This section provides a generalized methodology for the extraction and quantification of this compound from plant materials, based on established high-performance liquid chromatography (HPLC) methods.[25][26][27]

General Workflow for this compound Analysis

The process involves sample preparation, extraction of alkaloids, and subsequent quantification using a validated chromatographic method.

Caption: General experimental workflow for this compound extraction and analysis.

Detailed Methodology: Extraction and HPLC Quantification

Objective: To extract and quantify this compound from dried root powder of Rauwolfia serpentina.

A. Sample Preparation and Extraction:

-

Collection and Drying: Collect fresh plant material (e.g., roots). Wash thoroughly and dry in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) until constant weight.

-

Grinding: Grind the dried material into a fine powder using a mechanical grinder.

-

Extraction:

-

Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).

-

Place the powder in a flask and add a suitable solvent, such as methanol (e.g., 25 mL).

-

Perform extraction using a method like sonication (e.g., 30 minutes) or Soxhlet extraction to ensure efficient recovery of alkaloids.

-

Filter the resulting extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Repeat the extraction process on the residue two more times to maximize yield.

-

Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Sample for HPLC:

-

Dissolve the dried crude extract in a known volume of the HPLC mobile phase or methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

B. High-Performance Liquid Chromatography (HPLC) Protocol: This protocol is based on a reversed-phase HPLC method.[25][26][27]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).[26]

-

Mobile Phase: A binary gradient system is often used. For example:

-

Gradient Program: A specific gradient program should be developed to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.[26]

-

Detection Wavelength: 254 nm.[26]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

-

Quantification:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-20 µg/mL).[26]

-

Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration.

-

Sample Analysis: Inject the prepared plant extract sample. Identify the this compound peak by comparing its retention time with that of the standard.

-

Calculation: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final content is expressed as a percentage or mg/g of the dry weight of the plant material.

-

C. Method Validation: The analytical method should be validated according to standard guidelines, assessing parameters such as:

-

Linearity: Confirmed by the correlation coefficient (r²) of the calibration curve.

-

Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) analyses, expressed as relative standard deviation (RSD).

-

Accuracy: Determined by recovery studies, where a known amount of standard is spiked into a sample. Recoveries for this compound are typically expected to be high (e.g., >97%).[25][26]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound, reported LOD and LOQ by one HPLC method are 4 µg/mL and 12 µg/mL, respectively.[25][26]

Conclusion

Plants containing this compound, particularly Rauwolfia serpentina and Catharanthus roseus, hold a significant place in the history of traditional medicine, primarily for the management of cardiovascular and central nervous system disorders. Modern pharmacological research has substantiated these traditional uses, attributing the therapeutic effects to this compound's role as an α1-adrenergic antagonist. The methodologies outlined in this guide provide a framework for the continued investigation of these plants, enabling researchers and drug development professionals to isolate, quantify, and further explore the therapeutic potential of this compound and related alkaloids. This integration of traditional knowledge with modern scientific techniques is crucial for the discovery of new therapeutic agents from natural sources.

References

- 1. mitwellness.com [mitwellness.com]

- 2. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. kratom.org [kratom.org]

- 5. Rauvolfia serpentina - Wikipedia [en.wikipedia.org]

- 6. Rauwolfia serpentina: Significance and symbolism [wisdomlib.org]

- 7. ijirt.org [ijirt.org]

- 8. Catharanthus roseus - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. interesjournals.org [interesjournals.org]

- 13. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 14. A review on Mitragyna speciosa (Rubiaceae) as a prominent medicinal plant based on ethnobotany, phytochemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kratomscience.com [kratomscience.com]

- 16. Phytochemical Characterization of the Leaves of Mitragyna speciosa Grown in USA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. scialert.net [scialert.net]

- 22. researchgate.net [researchgate.net]

- 23. This compound production in methyl jasmonate-induced Catharanthus roseus cell cultures depends on Ca2+ level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CAS 483-04-5: this compound | CymitQuimica [cymitquimica.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Discovery and Isolation of Ajmalicine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant pharmacological properties, most notably as an antihypertensive agent.[1][2] This technical guide provides a comprehensive overview of the history of its discovery, the evolution of isolation techniques, and the detailed experimental protocols involved. It summarizes key quantitative data, outlines the biosynthetic pathway, and presents a generalized workflow for its extraction and purification from natural sources. This document is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the study of the medicinal plant Rauvolfia serpentina (Indian snakeroot), a shrub native to the Indian subcontinent long used in traditional medicine for its sedative and antihypertensive properties.[3][4]

Initial investigations into the chemical constituents of Rauwolfia serpentina were pioneered by Indian chemists Salimuzzaman Siddiqui and his colleague Rafat Husain Siddiqui in the 1930s. They successfully isolated several crystalline alkaloids, which they categorized into two groups: the weakly basic, white alkaloids of the "ajmaline group" and the strongly basic, yellow alkaloids of the "serpentine group". This compound was identified as a member of the ajmaline group.[4]